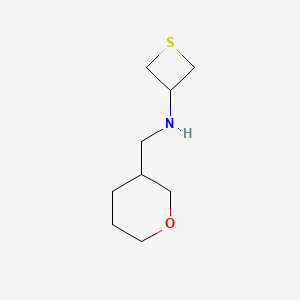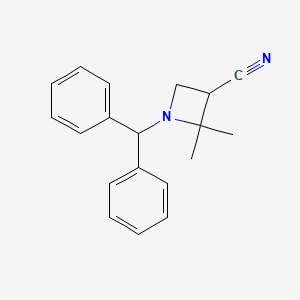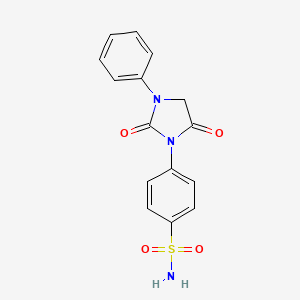
Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound features an imidazolidinyl group with two oxo groups and a phenyl substituent, making it a unique and interesting molecule for various scientific applications .
Preparation Methods
The synthesis of Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- typically involves the reaction of benzenesulfonyl chloride with an appropriate imidazolidinone derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve more efficient catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Scientific Research Applications
Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- can be compared with other similar compounds, such as:
- Benzenesulfonamide, 3-methyl-4-(5-oxo-3-phenyl-1-imidazolidinyl)-
- Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- These compounds share structural similarities but differ in the position and nature of substituents, which can influence their chemical reactivity and biological activity .
Properties
CAS No. |
53298-17-2 |
|---|---|
Molecular Formula |
C15H13N3O4S |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
4-(2,5-dioxo-3-phenylimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O4S/c16-23(21,22)13-8-6-12(7-9-13)18-14(19)10-17(15(18)20)11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,21,22) |
InChI Key |
NOAFJTXPFHSPFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


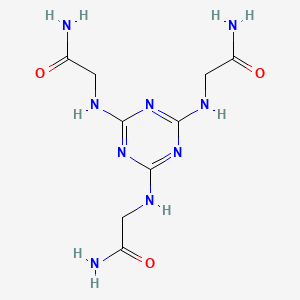
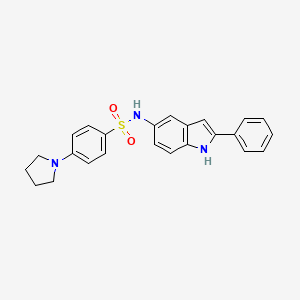



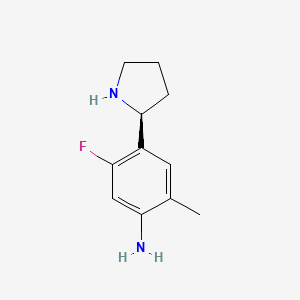
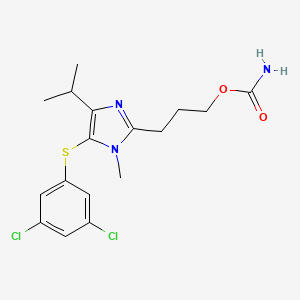
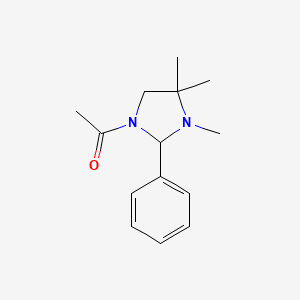
![2H-Imidazo[4,5-f][1,3]benzoxazole](/img/structure/B12935313.png)

![5-[(6-Chloro-1H-benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12935333.png)
